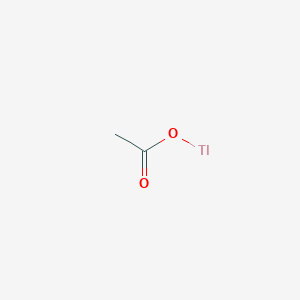
acetyloxythallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyloxythallium is a chemical compound that features a thallium atom bonded to an acetyloxy group.
Preparation Methods
The synthesis of acetyloxythallium typically involves the reaction of thallium salts with acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Acetyloxythallium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thallium(III) compounds, which are strong oxidizing agents.
Reduction: Thallium(III) compounds can be reduced to thallium(I) compounds under appropriate conditions.
Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines or alcohols, in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acetyloxythallium has several scientific research applications:
Mechanism of Action
The mechanism of action of acetyloxythallium involves its interaction with biological molecules and cellular structures. Thallium ions can mimic potassium ions, allowing them to enter cells and disrupt normal cellular functions. This can lead to oxidative stress, mitochondrial dysfunction, and interference with cellular signaling pathways . The acetyloxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Acetyloxythallium can be compared with other thallium compounds, such as thallium acetate and thallium chloride. While all these compounds contain thallium, this compound is unique due to the presence of the acetyloxy group, which imparts different chemical properties and reactivity . Similar compounds include:
Thallium acetate: Used in organic synthesis and as a reagent in various chemical reactions.
Thallium chloride: Employed in the production of optical materials and as a catalyst in organic reactions.
This compound’s distinct structure and reactivity make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C2H3O2Tl |
|---|---|
Molecular Weight |
263.43 g/mol |
IUPAC Name |
acetyloxythallium |
InChI |
InChI=1S/C2H4O2.Tl/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
InChI Key |
HQOJMTATBXYHNR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















